molecular formula C9H10BrNO B3290585 5-Bromo-2-(prop-2-en-1-yloxy)aniline CAS No. 865716-15-0

5-Bromo-2-(prop-2-en-1-yloxy)aniline

Cat. No. B3290585
CAS RN: 865716-15-0
M. Wt: 228.09 g/mol
InChI Key: OZERBGUUWVWMLJ-UHFFFAOYSA-N
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Description

“5-Bromo-2-(prop-2-en-1-yloxy)aniline” is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of anilines, such as “this compound”, typically involves reactions of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a prop-2-en-1-yloxy group attached to an amine group .

Scientific Research Applications

Synthesis of Herbicidal and Antimicrobial Compounds

5-Bromo-2-(prop-2-en-1-yloxy)aniline serves as a precursor in the synthesis of deuterated herbicides, such as ZJ0273, ZJ0702, ZJ0777, and SIOC0163, which are active ingredients in oilseed rape herbicides. These compounds have been synthesized for use as tracers in metabolism and degradation studies, offering insights into the environmental behavior and safety assessment of these herbicides (Yang & Lu, 2010). Additionally, its derivatives have been explored for their antibacterial, antiurease, and NO scavenging activities, indicating potential pharmaceutical applications (Batool et al., 2014).

Advancements in Organic Synthesis

The compound has also been employed in the development of efficient synthesis methods for complex organic structures. For instance, it has been used in palladium-catalyzed intramolecular carbometalation reactions, leading to the synthesis of dibenzoxapine derivatives. This method showcases its role in facilitating the creation of compounds with potential pharmaceutical relevance (Richey & Yu, 2009).

Antioxidant, Antimicrobial, and Anticancer Properties

Recent studies have synthesized derivatives of this compound to evaluate their antioxidant, antimicrobial, and anticancer properties. These studies found that certain derivatives exhibit significant activity, suggesting the potential for the development of new therapeutic agents (Konuş et al., 2019).

Catalytic and Material Science Applications

Furthermore, the chemical has contributed to the synthesis of novel materials and catalytic processes. Schiff base complexes derived from this compound and rare earth metal ions have shown promising catalytic activity for the oxidation of anilines, highlighting its utility in industrial chemistry and material science (Lekha et al., 2014).

properties

IUPAC Name

5-bromo-2-prop-2-enoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZERBGUUWVWMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Example 66A (5.06 g, 19.69 mmol), iron powder (11.02 g, 196.9 mmol), NH4Cl (0.53 g, 9.85 mmol), ethanol (160 mL), and water (40 mL) were heated at 80° C. for 6 hours. The solution was filtered, concentrated with silica gel powder (18 g), and purified by flash chromatography eluting with 10% ethyl acetate in hexanes (1 L) to give the title compound (4.53 g, 97%). MS (DCI) m/z 227.91 (M+H)+; 1H NMR (300 MHz, CDCl3) δ ppm 4.54 (d, J=5.43 Hz, 2 H) 5.29 (dd, J=10.51, 1.36 Hz, 1 H) 5.40 (dd, J=17.46, 1.53 Hz, 1 H) 6.09 (m, 1 H) 6.65 (d, J=8.48 Hz, 1 H) 6.84 (m, 1 H) 6.91 (d, J=2.37 Hz, 1 H).
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
11.02 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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